molecular formula C21H24N4O3 B5296560 N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide

货号 B5296560
分子量: 380.4 g/mol
InChI 键: AUMSLERLGXRKHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound was first synthesized in 1999 by a team of researchers at Merck Research Laboratories, and has since been extensively studied for its potential applications in the treatment of various neurological disorders.

作用机制

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide reduces the activity of glutamate, which is known to be involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide has been found to have a number of biochemical and physiological effects in animal models, including reducing the release of glutamate, increasing the activity of GABAergic neurons, and reducing the expression of inflammatory cytokines. These effects are thought to contribute to the compound's therapeutic potential in neurological disorders.

实验室实验的优点和局限性

One advantage of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide is its high selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor in experimental settings. However, the compound's potency and selectivity can also make it difficult to use in certain assays, and its relatively high cost may limit its accessibility for some researchers.

未来方向

There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide and its applications in neurological disorders. These include further studies on the compound's mechanisms of action, as well as investigations into its potential use in combination with other drugs or therapies. Additionally, there is growing interest in the development of more selective and potent mGluR5 antagonists, which could have even greater therapeutic potential.

合成方法

The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-chloroethylmorpholine to form the intermediate 1-(2-amino-1H-benzimidazol-1-yl)-2-(4-morpholinyl)ethane. This intermediate is then reacted with phenoxyacetic acid to yield the final product, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide.

科学研究应用

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. The compound has been found to improve cognitive function and reduce anxiety in animal models of these disorders.

属性

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(16-28-17-6-2-1-3-7-17)23-21-22-18-8-4-5-9-19(18)25(21)11-10-24-12-14-27-15-13-24/h1-9H,10-16H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMSLERLGXRKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-2-phenoxyacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。